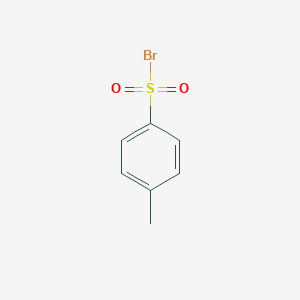

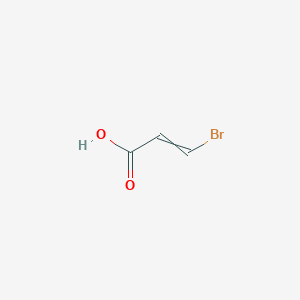

(Z)-3-Bromoacrylic acid

Übersicht

Beschreibung

(Z)-3-Bromoacrylic acid, also known as 3-bromopropenoic acid, is a brominated organic compound that is used in various applications in the fields of industry, medicine, and research. It is a colorless, viscous liquid with a pungent odor, and it is soluble in water, alcohol, and ether. This compound is a useful synthetic intermediate in organic synthesis and can be used to synthesize a variety of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wissenschaftliche Forschungsanwendungen

1. Stereoselective Synthesis and Catalysis

- (Z)-3-Bromoacrylic acid derivatives have been utilized in the stereoselective preparation of alpha-haloacrylates. A notable process involves the reaction of trihaloacetates with aldehydes using chromium(II) salts, achieving high yield and control over the product's stereochemistry (Barma et al., 2003).

- The synthesis of spirocyclic compounds using this compound has been demonstrated through regiospecific palladium-catalyzed cyclization reactions. This method yields spirocyclic products with minimal isomerization, highlighting the utility of this compound in complex organic syntheses (Grigg et al., 1989).

2. Polymer Science and Engineering

- This compound has been explored in the field of polymer science, particularly in the copolymerization with oxazoline monomers. This research focuses on the initiator-free zwitterion copolymerization of α-bromoacrylic acid, resulting in copolymers with molecular weights between 800 and 2300 g/mol, highlighting its potential in polymer synthesis (Rivas et al., 1992).

- Another application in polymer science involves the synthesis of poly(vinylbetaines) using α- and γ-halocarboxylic acids, including this compound. This research demonstrates how the polymeric structure of these zwitterionic polymers affects their solubility behavior in water, showcasing the versatility of this compound in polymer chemistry (Wielema & Engberts, 1990).

3. Environmental Applications

- A study on the reduction of bromate in water using zero-valent iron immobilized on acrylic acid-functionalized polypropylene fiber has been conducted. This research highlights the potential of using this compound derivatives in environmental remediation, particularly for the removal of harmful bromate from water sources (Zhang et al., 2016).

4. Organic Synthesis and Chemical Reactions

- The regio- and stereoselective halogenation of acrylamides to produce Z-haloacrylic acid derivatives, including this compound, has been explored. This process uses a Rh(III)-catalyzed C-H-activation/halogenation mechanism, providing a method for direct halogenation of electron-poor acrylic acid derivatives (Kuhl et al., 2013).

- In another study, α-bromoacrylic acids, including this compound, have been employed as C1 insertion units for the palladium-catalyzed synthesis of diverse dibenzofulvenes. This method highlights the versatility of this compound in facilitating complex organic transformations (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

3-bromoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306703 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609-92-3 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

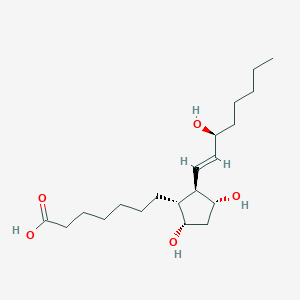

Q1: What is the role of (Z)-3-Bromoacrylic acid in the synthesis of cryptoconcatone I?

A1: this compound serves as a key building block in the final step of the cryptoconcatone I synthesis. The researchers employed a bimetallic cascade cyclization reaction where this compound reacts with a previously synthesized enantiopure terminal alkyne. This reaction effectively forms the γ-Z-butenolide framework characteristic of cryptoconcatone I. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.